molecular formula C8H7ClFNO2 B8550608 3-Chloro-2-fluoro-6-methylamino-benzoic acid

3-Chloro-2-fluoro-6-methylamino-benzoic acid

Cat. No.: B8550608
M. Wt: 203.60 g/mol
InChI Key: QYNUNIRJJOKBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluoro-6-methylamino-benzoic acid is a useful research compound. Its molecular formula is C8H7ClFNO2 and its molecular weight is 203.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

3-chloro-2-fluoro-6-(methylamino)benzoic acid

InChI

InChI=1S/C8H7ClFNO2/c1-11-5-3-2-4(9)7(10)6(5)8(12)13/h2-3,11H,1H3,(H,12,13)

InChI Key

QYNUNIRJJOKBDB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium solution (1.6 M in hexane, 4.95 mL, 8.0 mmol) was added at −78° C. to THF (10 ml) under nitrogen. A solution of (4-chloro-3-fluoro-phenyl)-methyl-amine (575 mg, 4.0 mmol) in THF (3 mL) was added dropwise keeping the temperature below −70° C. The solution was stirred for 5 min at −75° C. Potassium tert-butylate (889 mg, 8 mmol) dissolved in THF (2 ml) was added within 15 min. The reaction was stirred at −75° C. for 2 h and treated with a large excess of dry ice. Within 30 min the reaction was warmed to RT. Water was added and the reaction was extracted twice with diethyl ether. The aqueous layer was acidified to pH1 with 1N aq. HCl solution and extracted twice with diethyl ether. The combined organic layers were washed with sat. aq. NaCl solution, dried over sodium sulfate, filtered and the solvent was removed in vacuo to yield 3-chloro-2-fluoro-6-methylamino-benzoic acid (83 mg, 11%). Light brown solid, 1HNMR (DMSO-d6, 300 MHz): δ 81 (s, 3H), 6.52 (d, J=9.2 Hz, 1H), 7.45 (t, J=9.1 Hz, 1H).
Quantity
4.95 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
575 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
889 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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